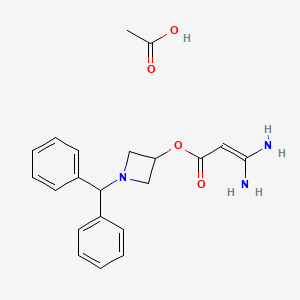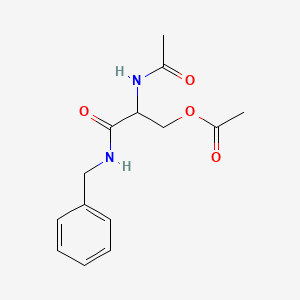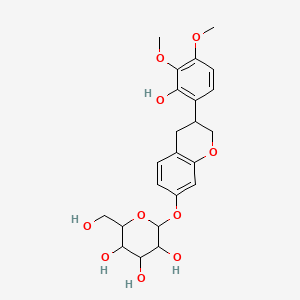
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is a synthetic compound that belongs to the class of amino acids It is characterized by its complex structure, which includes multiple amide and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Amidation Reactions:
Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used and later removed.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino or amide groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: In studies involving protein synthesis and enzyme interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Acting as substrates or inhibitors.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
類似化合物との比較
Similar Compounds
Glycine: The simplest amino acid with a similar backbone structure.
Alanine: Another amino acid with a similar side chain.
Glutamine: Contains an amide group similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid.
Uniqueness
This compound is unique due to its specific arrangement of amino and amide groups, which may confer distinct chemical and biological properties compared to other amino acids.
特性
分子式 |
C7H13N3O4 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13) |
InChIキー |
UGVQELHRNUDMAA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)


![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)
![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)
